3-(5-aminopentyl)-5-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
3-(5-aminopentyl)-5-(trifluoromethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H16F3N3O and its molecular weight is 299.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.12454663 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy Applications
Quinazoline derivatives, such as doxazosin and terazosin, have shown potential in suppressing prostate tumor growth through apoptosis induction and decreased tissue vascularity. A study observed a reduced incidence of prostate cancer among men exposed to quinazoline-based alpha1-adrenoceptor antagonists, suggesting these compounds may prevent the development of prostate cancer (Harris et al., 2007).
Pharmacokinetics and Safety
The pharmacokinetics of prazosin, a quinazoline derivative used in treating hypertension and congestive heart failure, have been well documented. Prazosin is metabolized extensively by the liver, exhibiting high first-pass metabolism and low oral bioavailability. Its disposition in the human body, including absorption, distribution, and elimination, has been characterized in detail (Jaillon, 1980).
Neurological Studies
Investigations into compounds targeting the gamma-aminobutyric acid-A (GABA(A)) receptors, such as TPA023B, offer insights into neurological applications. TPA023B, a compound that selectively activates certain GABA(A) receptor subtypes, was studied for its safety and effects on receptor occupancy in the human brain, providing a foundation for therapeutic applications in neurological disorders (Laere et al., 2008).
Properties
IUPAC Name |
3-(5-aminopentyl)-5-(trifluoromethyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)10-5-4-6-11-12(10)13(21)20(9-19-11)8-3-1-2-7-18/h4-6,9H,1-3,7-8,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWXUDPTHCYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CN(C2=O)CCCCCN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.